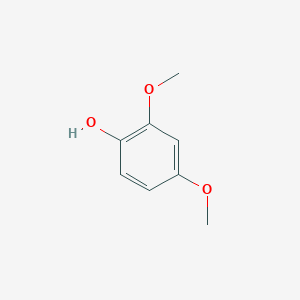

2,4-Dimethoxyphenol

描述

属性

IUPAC Name |

2,4-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVMYTVDDOXZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343904 | |

| Record name | 2,4-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13330-65-9 | |

| Record name | 2,4-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethoxyphenol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethoxyphenol

Introduction

This compound is an aromatic organic compound that belongs to the class of dimethoxyphenols. Its unique structure, featuring a phenol (B47542) ring with two methoxy (B1213986) groups at positions 2 and 4, makes it a subject of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and key safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 13330-65-9 | [3][4][5][6] |

| Molecular Formula | C₈H₁₀O₃ | [1][3][5][6] |

| Molecular Weight | 154.16 g/mol | [1][3][7] |

| Appearance | White to orange to green powder to lump; may also be a light yellow oil or clear liquid. | [4][6][8] |

| InChI Key | MNVMYTVDDOXZLS-UHFFFAOYSA-N | [1][2][7] |

Quantitative Physical and Chemical Data

The following table details the specific quantitative properties of this compound, which are essential for experimental design and theoretical modeling.

| Property | Value | Unit | Source |

| Melting Point | 28 | °C | [4] |

| Boiling Point | 268.4 ± 20.0 | °C at 760 mmHg | [3][5] |

| 129 | °C at 10 mmHg | [4] | |

| Density | 1.092 (at 25 °C) | g/cm³ | [8] |

| 1.1 ± 0.1 | g/cm³ | [3] | |

| Flash Point | 116.1 ± 21.8 | °C | [3][4][5] |

| Vapor Pressure | 0.0 ± 0.6 (at 25 °C) | mmHg | [3] |

| pKa | 10.46 ± 0.18 | (Predicted) | [8] |

| LogP (Octanol/Water Partition Coefficient) | 0.89 / 1.409 | [3][7] | |

| Refractive Index | 1.523 | [3][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

| Spectroscopy Type | Key Data Points | Source |

| Infrared (IR) νₘₐₓ (KBr) | 3443, 2997, 2939, 2835, 1610, 1512, 1461, 1202, 1151, 1116, 1033, 830, 792 | cm⁻¹ |

| ¹H NMR (300.13 MHz, CDCl₃) | δ (ppm): 6.75 (d, J = 5.2 Hz), 6.42 (d, J = 1.7 Hz), 6.31 (dd, J = 5.2, 1.7 Hz), 3.79 (s, OCH₃), 3.69 (s, OCH₃) | |

| Mass Spectrometry (EIMS) | m/z (relative abundance): 154 (100, [M]⁺), 155 (40, [M+1]⁺), 139 (58), 111 (90), 96 (22) | |

| ¹³C NMR | Spectra available from sources like SpectraBase. |

Experimental Protocols

Synthesis of this compound from 2,4-Dimethoxybenzaldehyde (B23906)

This protocol details a common method for synthesizing this compound.[8]

Materials:

-

2,4-dimethoxybenzaldehyde (5.0 g, 30 mmol)

-

Methanol (B129727) (50 mL)

-

Formic acid (0.5 mL)

-

30% Hydrogen Peroxide (H₂O₂) (5 mL)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Chloroform (B151607) (for column chromatography)

Procedure:

-

Reaction Setup: In a suitable flask, dissolve 5.0 g of 2,4-dimethoxybenzaldehyde in 50 mL of methanol.

-

Reagent Addition: To this solution, slowly add 0.5 mL of formic acid followed by the dropwise addition of 5 mL of 30% H₂O₂.

-

Reaction: Stir the reaction mixture at room temperature for 20 hours.

-

Solvent Removal: After the reaction is complete, evaporate approximately 45 mL of methanol using a rotary evaporator.

-

Extraction: Perform a liquid-liquid partitioning of the remaining solution with dichloromethane and distilled water. Extract the aqueous phase three times with 50 mL of dichloromethane each time.[8]

-

Washing and Drying: Combine the organic phases and wash them three times with 50 mL of distilled water. Dry the combined organic phase over anhydrous sodium sulfate and then filter.[8]

-

Concentration: Evaporate the organic solvent to obtain the crude product.

-

Purification: Purify the crude product by column chromatography using chloroform as the eluent to yield this compound as a light yellow oil (Expected yield: ~94%).[8]

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Analysis Protocol

This protocol provides a general workflow for the characterization of the synthesized this compound.

Objective: To confirm the identity and purity of the synthesized product using NMR, IR, and MS techniques.

Procedure:

-

Sample Preparation: Prepare samples of the purified product according to the requirements of each instrument.

-

Data Acquisition: Acquire the spectra on the respective spectrometers (e.g., 300 MHz or 400 MHz for NMR).[8][9]

-

Data Analysis: Process and analyze the obtained spectra.

-

¹H and ¹³C NMR: Assign the chemical shifts, integration values, and coupling constants to the protons and carbons of the this compound structure.

-

IR: Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=C aromatic, C-O).

-

MS: Determine the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.[11]

-

Caption: General workflow for spectroscopic confirmation of this compound.

Safety and Handling

This compound is associated with several hazards and requires careful handling.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area and avoid breathing dust or vapors.[12][13]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][13]

-

Wash hands and any exposed skin thoroughly after handling.[12]

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[2][8][12]

-

Caption: Relationship between chemical hazards and required safety controls.

Conclusion

This technical guide provides essential data on the physical, chemical, and spectroscopic properties of this compound. The detailed experimental protocols for its synthesis and characterization, combined with critical safety information, serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding of these properties is fundamental to its effective and safe utilization in advanced scientific applications.

References

- 1. This compound | C8H10O3 | CID 593006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13330-65-9 [sigmaaldrich.com]

- 3. This compound | CAS#:13330-65-9 | Chemsrc [chemsrc.com]

- 4. This compound | 13330-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 13330-65-9 | this compound [chemindex.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound (CAS 13330-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 13330-65-9 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,4-Dimethoxyphenol (CAS: 13330-65-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxyphenol is an aromatic organic compound that belongs to the class of dimethoxyphenols. With the CAS number 13330-65-9, this molecule is of significant interest in various scientific fields, particularly in medicinal chemistry and drug development. Its structural features, including a phenol (B47542) ring substituted with two methoxy (B1213986) groups, make it a versatile building block for the synthesis of more complex molecules and a candidate for possessing various biological activities.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, safety and handling, and potential applications of this compound, with a focus on its relevance to the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 13330-65-9 | [3] |

| Molecular Formula | C₈H₁₀O₃ | [3] |

| Molecular Weight | 154.16 g/mol | [3] |

| Appearance | White or colorless to light yellow to light orange powder, lump, or clear liquid. | [4] |

| Melting Point | Not clearly defined; may exist as a solid, semi-solid, or liquid at room temperature. | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in various organic solvents. | |

| Purity | Typically >97% or >98.0% (GC) | [4] |

| Storage Temperature | Room temperature, sealed in a dry environment. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 6.75 (d, J = 5.2 Hz), 6.42 (d, J = 1.7 Hz), 6.31 (dd, J = 5.2, 1.7 Hz), 3.79 (s, OCH₃), 3.69 (s, OCH₃) | [5] |

| IR (KBr Pellet) | ν (cm⁻¹): 3443, 2997, 2939, 2835, 1610, 1512, 1461, 1433, 1374, 1299, 1263, 1228, 1202, 1151, 1116, 1033, 918, 830, 792 | [5] |

| Mass Spec. (EIMS) | m/z (relative abundance): 154 (100, [M]⁺), 155 (40, [M+1]⁺), 139 (58), 111 (90), 96 (22), 79 (10), 69 (10), 51 (20) | [5] |

Synthesis

The following section details a common laboratory-scale synthesis of this compound.

Synthesis of this compound from 2,4-Dimethoxybenzaldehyde (B23906)

This protocol describes the oxidation of 2,4-dimethoxybenzaldehyde to yield this compound.[5]

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Formic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Distilled water

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-dimethoxybenzaldehyde (5.0 g, 30 mmol) in 50 mL of methanol.

-

To this solution, add 5 mL of 30% H₂O₂.

-

Slowly and dropwise, add 0.5 mL of formic acid to the reaction mixture.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Upon completion of the reaction, evaporate approximately 45 mL of methanol using a rotary evaporator.

-

Perform a liquid-liquid extraction on the remaining solution with dichloromethane and distilled water.

-

Extract the aqueous phase further with three 50 mL portions of dichloromethane.

-

Combine the organic phases and wash with three 50 mL portions of distilled water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using chloroform as the eluent to afford this compound as a light yellow oil (expected yield: ~94%).[5]

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Biological Activities and Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of methoxyphenols exhibits a range of promising pharmacological effects. These compounds are recognized for their antioxidant and anti-inflammatory properties.[6][7]

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, a property that is crucial in combating oxidative stress, a key factor in numerous diseases. The antioxidant capacity of phenolic compounds can be evaluated using several in vitro assays.

This protocol provides a general method for assessing the antioxidant activity of a compound like this compound.[8][9]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or other suitable solvent

-

96-well microplate

-

Microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions of the stock solution.

-

Prepare a solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of this compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity and Enzyme Inhibition

Chronic inflammation is a hallmark of many diseases, and the inhibition of pro-inflammatory enzymes is a key strategy in drug development. Structurally related methoxyphenols have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.[6]

This protocol outlines a general method for screening the inhibitory activity of compounds like this compound against the COX-2 enzyme.[10][11][12][13]

Materials:

-

This compound

-

Recombinant human COX-2 enzyme

-

COX assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Known COX-2 inhibitor (e.g., celecoxib) as a positive control

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the COX assay buffer, heme, and the fluorometric probe.

-

Add the test compound (this compound) at various concentrations to the respective wells.

-

Add the COX-2 enzyme to all wells except the negative control.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Immediately read the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and the IC₅₀ value.

Role as a Synthetic Building Block

This compound serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical transformations, making it a useful scaffold in medicinal chemistry.[1][2]

Signaling Pathway Modulation

While direct experimental evidence specifically detailing the modulation of signaling pathways by this compound is limited in publicly available literature, it is plausible that it may interact with pathways commonly affected by other phenolic and methoxyphenolic compounds. These include key inflammatory and oxidative stress-related pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[14][15][16][17]

For instance, other methoxyphenols have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes like COX-2.[14][16] Inhibition of NF-κB activation can occur through various mechanisms, including the prevention of the degradation of its inhibitory protein, IκB.

Hypothesized Signaling Pathway Modulation:

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable chemical compound with established physicochemical and spectroscopic properties. Its synthesis is well-documented, and it serves as a versatile building block in organic chemistry. While direct and extensive research on its specific biological activities and mechanisms of action is still emerging, the known properties of the broader class of methoxyphenols suggest its potential as an antioxidant and anti-inflammatory agent. Further investigation into its ability to modulate key signaling pathways, such as NF-κB, could open new avenues for its application in drug discovery and development. This guide provides a foundational resource for researchers and scientists to understand and utilize this compound in their work.

References

- 1. Cas 70654-71-6,4-bromo-2,6-dimethoxyphenol | lookchem [lookchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. This compound | C8H10O3 | CID 593006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 13330-65-9 [chemicalbook.com]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Synthesis of 2,4-Dimethoxyphenol from 2,4-Dimethoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxyphenol from 2,4-dimethoxybenzaldehyde (B23906), a key transformation in the synthesis of various pharmaceutical and organic compounds. The primary method detailed is the Baeyer-Villiger oxidation, a reliable and widely used reaction for the conversion of aldehydes to phenols via a formate (B1220265) intermediate.

Reaction Overview: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful tool in organic synthesis that allows for the insertion of an oxygen atom adjacent to a carbonyl group.[1][2] In the case of aromatic aldehydes, this reaction proceeds through the formation of a formate ester, which is subsequently hydrolyzed to yield the corresponding phenol. The generally accepted mechanism involves the nucleophilic attack of a peroxyacid on the protonated carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as the Criegee intermediate.[1][3] This is followed by the migration of the aryl group and the elimination of a carboxylate anion to form the formate ester. The final step is the hydrolysis of this ester to afford the desired phenol.

The migratory aptitude of the substituent on the carbonyl carbon is a critical factor in the Baeyer-Villiger reaction. For aldehydes, the order of migration preference is generally H > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4][5] In the case of 2,4-dimethoxybenzaldehyde, the aryl group migrates to the oxygen atom. The presence of electron-donating groups, such as methoxy (B1213986) groups, on the aromatic ring can increase the migratory aptitude of the aryl group.[4]

Experimental Protocol: A Two-Step Synthesis

The synthesis of this compound from 2,4-dimethoxybenzaldehyde is typically carried out in a two-step process:

Step 1: Baeyer-Villiger Oxidation of 2,4-Dimethoxybenzaldehyde to 2,4-Dimethoxyphenyl Formate. Step 2: Hydrolysis of 2,4-Dimethoxyphenyl Formate to this compound.

A common and effective oxidizing agent for the Baeyer-Villiger oxidation is meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

Detailed Methodology

Materials and Reagents:

-

2,4-Dimethoxybenzaldehyde

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

Step 1: Synthesis of 2,4-Dimethoxyphenyl Formate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and a 10% aqueous solution of sodium sulfite (to destroy excess peroxide).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxyphenyl formate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Dissolve the crude 2,4-dimethoxyphenyl formate in methanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 1-2 M) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

-

After the reaction is complete, neutralize the mixture with hydrochloric acid until it is acidic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound from 2,4-dimethoxybenzaldehyde via the Baeyer-Villiger oxidation.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dimethoxybenzaldehyde | N/A |

| Reagents | m-CPBA, NaOH | [6][7] |

| Solvents | Dichloromethane, Methanol | [6] |

| Reaction Temperature | 0 °C to Room Temperature | N/A |

| Reaction Time | Oxidation: 12-24 h; Hydrolysis: 2-4 h | N/A |

| Typical Yield | 70-85% (overall) | [6] |

| Purity | >98% (after chromatography) | N/A |

Mandatory Visualizations

Signaling Pathway: Reaction Mechanism

Caption: Mechanism of the Baeyer-Villiger oxidation and subsequent hydrolysis.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the Baeyer-Villiger oxidation is a primary method, other routes to this compound exist. One notable alternative is the Dakin reaction, which involves the oxidation of a hydroxy- or alkoxy-substituted aromatic aldehyde or ketone with hydrogen peroxide in a basic medium.[8][9] Although the Dakin reaction traditionally applies to hydroxylated substrates, modifications and certain conditions may allow for its application to methoxylated analogs. However, for 2,4-dimethoxybenzaldehyde, the Baeyer-Villiger oxidation remains a more direct and commonly employed strategy.

Conclusion

The synthesis of this compound from 2,4-dimethoxybenzaldehyde via a Baeyer-Villiger oxidation followed by hydrolysis is an efficient and well-established method. This guide provides a detailed protocol and relevant data to aid researchers in the successful execution of this important transformation. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield and purity of the final product.

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 2,4-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,4-dimethoxyphenol, a valuable intermediate in the pharmaceutical and fine chemical industries. The document details a high-yield synthetic route, including its reaction mechanism, experimental protocol, and quantitative data. Additionally, it explores alternative synthetic strategies, outlining their mechanistic principles and challenges.

Core Synthesis: From 2,4-Dimethoxybenzaldehyde (B23906)

A highly efficient method for the preparation of this compound involves the oxidation of 2,4-dimethoxybenzaldehyde. This process, a Baeyer-Villiger oxidation, utilizes a peroxy acid, typically formed in situ from hydrogen peroxide and a carboxylic acid like formic acid, to convert the aldehyde into a formate (B1220265) ester, which is subsequently hydrolyzed to the desired phenol.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

-

Peroxy Acid Formation: In the presence of an acid catalyst, hydrogen peroxide reacts with formic acid to form performic acid, a powerful oxidizing agent.

-

Nucleophilic Attack: The carbonyl oxygen of 2,4-dimethoxybenzaldehyde is protonated, increasing its electrophilicity. The performic acid then acts as a nucleophile, attacking the carbonyl carbon.

-

Criegee Intermediate Formation: A tetrahedral intermediate, known as the Criegee intermediate, is formed.

-

Rearrangement and Ester Formation: A concerted rearrangement occurs where the phenyl group migrates to the adjacent oxygen atom, displacing the formate anion and forming a formate ester.

-

Hydrolysis: The formate ester is then hydrolyzed under the reaction conditions to yield this compound and formic acid.

Caption: Baeyer-Villiger oxidation of 2,4-dimethoxybenzaldehyde.

Experimental Protocol

The following protocol is adapted from a reported high-yield synthesis:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dimethoxybenzaldehyde (5.0 g, 30 mmol) in 50 mL of methanol (B129727).

-

Reagent Addition: To this solution, add 0.5 mL of formic acid, followed by the slow, dropwise addition of 5 mL of 30% hydrogen peroxide.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 20 hours.

-

Work-up:

-

Reduce the volume of methanol by approximately 45 mL using a rotary evaporator.

-

Perform a liquid-liquid extraction of the remaining solution with dichloromethane (B109758) and distilled water.

-

Extract the aqueous phase three more times with 50 mL of dichloromethane each.

-

Combine the organic phases and wash them three times with 50 mL of distilled water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent.

-

-

Purification: Purify the crude product by column chromatography using chloroform (B151607) as the eluent to obtain this compound as a light yellow oil.

Quantitative Data

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 2,4-Dimethoxybenzaldehyde | 1.0 | 166.17 | 5.0 | 30 |

| Hydrogen Peroxide (30%) | - | 34.01 | 5 mL | - |

| Formic Acid | - | 46.03 | 0.5 mL | - |

| Product | ||||

| This compound | - | 154.16 | 4.33 | 28.1 |

| Yield | 94% |

Table 1: Quantitative data for the synthesis of this compound from 2,4-dimethoxybenzaldehyde.

Alternative Synthetic Routes

While the Baeyer-Villiger oxidation of 2,4-dimethoxybenzaldehyde provides a high-yield pathway, other strategies for the synthesis of this compound are also plausible, primarily through the manipulation of more readily available precursors.

Regioselective O-Methylation of Resorcinol (B1680541)

The direct methylation of resorcinol (1,3-dihydroxybenzene) presents a potential route to this compound. However, achieving regioselectivity is a significant challenge due to the presence of two hydroxyl groups and the possibility of C-alkylation.

Reaction Mechanism: The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate one or both hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the methylating agent, such as dimethyl sulfate or methyl iodide, displacing a leaving group.

Challenges to Regioselectivity:

-

Multiple Reactive Sites: Resorcinol has two hydroxyl groups that can be methylated, leading to a mixture of 2-methoxy-, 4-methoxy-, 2,4-dimethoxy-, and 2,6-dimethoxyphenols.

-

C- vs. O-Alkylation: The resorcinolate dianion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring. The solvent and counter-ion play a crucial role in determining the ratio of O- to C-alkylation. Polar aprotic solvents and larger counter-ions tend to favor O-alkylation.[1][2]

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dimethoxyphenol. The information presented herein is intended to support researchers and professionals in the fields of chemistry, pharmacology, and drug development in the structural elucidation and characterization of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.75 | Doublet (d) | 5.2 | H-6 |

| 6.42 | Doublet (d) | 1.7 | H-3 |

| 6.31 | Doublet of Doublets (dd) | 5.2, 1.7 | H-5 |

| 3.79 | Singlet (s) | - | OCH₃ at C-2 |

| 3.69 | Singlet (s) | - | OCH₃ at C-4 |

Source: ChemicalBook[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~150-155 | C-4 |

| ~145-150 | C-2 |

| ~140-145 | C-1 |

| ~110-115 | C-6 |

| ~105-110 | C-5 |

| ~100-105 | C-3 |

| ~55-60 | OCH₃ at C-2 |

| ~55-60 | OCH₃ at C-4 |

Experimental Protocol for NMR Spectroscopy

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of phenolic compounds such as this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For observing labile protons like the hydroxyl group, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be advantageous.

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Filtration: To ensure a homogeneous solution and minimize line broadening, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of the NMR signals.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

References

Mass spectrometry and IR spectroscopy of 2,4-Dimethoxyphenol

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 2,4-Dimethoxyphenol

Abstract

This technical guide provides a detailed analysis of this compound using mass spectrometry and infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for chemical characterization. This document outlines the spectral data, provides detailed experimental protocols for data acquisition, and presents logical workflows for these analytical processes. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Mass Spectrometry Analysis

Mass spectrometry of this compound (molar mass: 154.16 g/mol ) is typically performed using electron ionization (EI), which provides a detailed fragmentation pattern useful for structural elucidation.[1][2]

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data is summarized below.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 139 | 58 | [M - CH₃]⁺ |

| 111 | 90 | [M - CH₃ - CO]⁺ or [M - CH₃O]⁺ |

| 96 | 22 | [M - CH₃ - CO - CH₃]⁺ |

| 79 | 10 | [C₆H₇]⁺ |

| 69 | 10 | [C₅H₉]⁺ |

| 51 | 20 | [C₄H₃]⁺ |

Table 1: Key mass spectrometry peaks and their relative abundances for this compound. Data sourced from ChemicalBook.[3]

The base peak in the spectrum is the molecular ion at m/z 154, indicating a stable parent molecule under electron ionization conditions. The significant peak at m/z 139 corresponds to the loss of a methyl group (-CH₃), a common fragmentation for methoxy-substituted aromatic compounds. The highly abundant fragment at m/z 111 is likely the result of the subsequent loss of carbon monoxide (-CO) from the [M - CH₃]⁺ ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of phenolic compounds like this compound.

1.2.1 Sample Preparation A standard solution of 1 ng/µL of this compound is prepared in a high-purity solvent such as dichloromethane (B109758) or methanol.[4]

1.2.2 Instrumentation A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source is used.[4]

1.2.3 Chromatographic Conditions

-

Column: A low-polarity capillary column, such as a TG-5SilMS (30 m x 0.25 mm x 0.25 µm), is suitable for separating phenolic compounds.[4]

-

Injector: Splitless injection mode is used with an injector temperature of 275 °C for 1 minute.[4]

-

Carrier Gas: Helium is used at a constant flow rate of 1.5 mL/min.[4]

-

Oven Program: The oven temperature is initially held at 60 °C for 5 minutes, then ramped up at a rate of 8 °C/min to a final temperature of 300 °C, which is held for 10 minutes.[4]

1.2.4 Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 300 °C.[4]

-

Data Acquisition: Data is acquired in full scan mode and processed using appropriate software.[4]

Visualization: Mass Spectrometry Workflow

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl group, aromatic ring, and ether linkages.

Data Presentation: IR Absorption Bands

The primary vibrational frequencies for this compound are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3443 | O-H Stretch | Phenolic Hydroxyl |

| 2997, 2939 | C-H Stretch (sp³) | Methoxy (B1213986) Groups |

| 2835 | C-H Stretch (sp³) | Methoxy Groups |

| 1610, 1512 | C=C Stretch | Aromatic Ring |

| 1461, 1433 | C-H Bend | Methoxy/Methylene |

| 1299, 1202 | C-O Stretch | Aryl Ether |

| 1151, 1116 | C-O Stretch | Aryl Ether |

| 1033 | C-O Stretch | Aryl Ether |

| 830, 792 | C-H Out-of-Plane Bend | Aromatic Ring |

Table 2: Key IR absorption peaks for this compound. Data sourced from ChemicalBook.[3]

The broad absorption at 3443 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The peaks between 2997 and 2835 cm⁻¹ correspond to the C-H stretching of the two methoxy groups. Aromatic C=C stretching vibrations are observed at 1610 and 1512 cm⁻¹.[5] The strong absorptions in the 1300-1000 cm⁻¹ region are due to the C-O stretching of the aryl ether linkages.[6] The bands at 830 and 792 cm⁻¹ are indicative of the C-H out-of-plane bending, which can help confirm the substitution pattern on the aromatic ring.[6]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes a general method for obtaining an IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory.

2.2.1 Instrumentation A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a ZnSe or diamond crystal) is used.[7]

2.2.2 Sample Preparation If this compound is a solid, a small amount of the powder is placed directly onto the ATR crystal. If it is an oil, a single drop is sufficient.[3] No further preparation is typically needed.

2.2.3 Data Acquisition

-

Background Scan: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Scan: The sample is placed onto the crystal, and the anvil is pressed down to ensure good contact. The sample spectrum is then recorded.

-

Parameters: The spectrum is typically collected over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample scan against the background scan.

Visualization: IR Spectroscopy Workflow

Integrated Analytical Logic

The combination of mass spectrometry and IR spectroscopy provides complementary information for the unambiguous identification of this compound. Mass spectrometry determines the molecular weight and elemental formula, while IR spectroscopy identifies the functional groups present.

Visualization: Overall Analytical Workflow

References

- 1. This compound [webbook.nist.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | 13330-65-9 [chemicalbook.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. amherst.edu [amherst.edu]

The Antioxidant Profile of 2,4-Dimethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of 2,4-Dimethoxyphenol, a phenolic compound with significant potential for applications in pharmaceuticals and therapeutics. This document synthesizes the current understanding of its antioxidant mechanisms, presents available quantitative data on its free-radical scavenging activity, and details the experimental protocols for key in vitro antioxidant assays. Furthermore, potential cellular signaling pathways, including the Nrf2-ARE pathway, that may be modulated by this compound are discussed. The information is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.

Introduction

Phenolic compounds are a large and diverse group of molecules that have garnered significant interest for their antioxidant properties. Their ability to scavenge free radicals and modulate cellular oxidative stress pathways makes them promising candidates for the prevention and treatment of a wide range of diseases associated with oxidative damage, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound, a derivative of phenol (B47542) with two methoxy (B1213986) groups, possesses structural features that suggest potent antioxidant activity. The electron-donating nature of the methoxy groups is expected to enhance the stability of the resulting phenoxyl radical, thereby increasing its capacity to neutralize reactive oxygen species (ROS). This guide delves into the specifics of its antioxidant capabilities.

Mechanisms of Antioxidant Action

The primary antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from their hydroxyl group to a free radical, effectively neutralizing it and terminating the oxidative chain reaction. This process can occur through two main pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant directly donates a hydrogen atom to the free radical.

-

Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation, which is then followed by the transfer of a proton.

The efficiency of these processes is largely determined by the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group and the stability of the resulting phenoxyl radical. The presence of electron-donating substituents, such as the methoxy groups in this compound, can lower the BDE and increase the stability of the phenoxyl radical through resonance, thus enhancing its antioxidant activity.

Quantitative Antioxidant Activity

While extensive quantitative data for this compound is not widely available in the public domain, existing studies indicate its potent radical-scavenging capabilities. Research has shown that this compound exhibits significantly greater DPPH radical scavenging activity compared to other well-known natural antioxidants like eugenol (B1671780) and isoeugenol[1]. For a comprehensive comparison, the following table includes available data for this compound and other relevant methoxyphenols.

| Compound | Assay | IC50 / EC20 Value | Reference Compound | Reference IC50 | Source(s) |

| This compound | DPPH | Potent (EC20) | Eugenol, Isoeugenol | - | [1] |

| 2-Methoxy-4-methylphenol | DPPH | - | - | - | [2] |

| Dehydrodiisoeugenol | DPPH | Potent Inhibitor | - | - | [2] |

| Bis-ferulic acid | DPPH | Potent Inhibitor | - | - | [2] |

| Curcumin | DPPH | Potent Inhibitor | - | - | [2] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. EC20 (Effective Concentration 20%) is the concentration required to scavenge 20% of the free radicals. A lower value indicates higher antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the most common in vitro assays used to evaluate the antioxidant capacity of phenolic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep purple color, to the pale yellow diphenylpicrylhydrazine by an antioxidant.

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and protected from light.

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Prepare a similar series of dilutions for the positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A blank well should contain 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the following formula:

% RSA = [ (Abscontrol - Abssample) / Abscontrol ] * 100

Plot the % RSA against the concentration of this compound to determine the IC50 value.

References

An In-depth Technical Guide on the Radical Scavenging Mechanisms of 2,4-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core radical scavenging mechanisms of 2,4-dimethoxyphenol, a methoxy-substituted phenol (B47542) with significant antioxidant potential. The document delves into the primary pathways through which this compound neutralizes free radicals, namely Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). Detailed experimental protocols for common antioxidant assays, including the DPPH and ABTS methods, are provided to facilitate reproducible research. Quantitative data from the literature is summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the complex processes involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antioxidants and the development of novel therapeutic agents against oxidative stress-related pathologies.

Introduction

Phenolic compounds are a broad class of natural and synthetic molecules that have garnered significant attention for their antioxidant properties. Their ability to scavenge free radicals plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound, a derivative of phenol, exhibits notable radical scavenging activity, which is attributed to the presence of a hydroxyl group on its aromatic ring. The methoxy (B1213986) substituents at positions 2 and 4 modulate the electronic properties of the phenol, influencing its reactivity towards free radicals. Understanding the precise mechanisms by which this compound neutralizes these reactive species is paramount for its potential application in drug development and as a functional food ingredient.

This guide will explore the fundamental mechanisms of radical scavenging by this compound, present relevant quantitative data, and provide detailed experimental methodologies for its assessment.

Core Radical Scavenging Mechanisms

The antioxidant action of this compound against free radicals (R•) primarily proceeds through three competitive mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). The predominant mechanism is influenced by factors such as the nature of the free radical, the solvent polarity, and the pH of the medium.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group of this compound donates its hydrogen atom to a free radical, thereby neutralizing it. This process generates a stable phenoxyl radical. The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom donation. The methoxy groups on the aromatic ring of this compound, being electron-donating, can lower the BDE of the O-H bond, thus enhancing its antioxidant activity compared to unsubstituted phenol.[1][2]

Hydrogen Atom Transfer (HAT) Mechanism

Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism involves two sequential steps. Initially, this compound transfers a single electron to the free radical, forming a radical cation of the phenol and an anion of the radical. In the subsequent step, the phenol radical cation loses a proton to a solvent molecule or the radical anion, resulting in the formation of the phenoxyl radical. The feasibility of this mechanism is related to the ionization potential (IP) of the antioxidant. A lower IP favors the initial electron transfer step.

Single Electron Transfer - Proton Transfer (SET-PT) Mechanism

Sequential Proton-Loss Electron-Transfer (SPLET)

The SPLET mechanism is particularly relevant in polar, protic solvents. It begins with the deprotonation of the phenolic hydroxyl group of this compound to form a phenoxide anion. This anion then donates an electron to the free radical, neutralizing it and forming the phenoxyl radical. The acidity of the phenol (pKa) is a critical factor in this pathway.

Sequential Proton-Loss Electron-Transfer (SPLET) Mechanism

Quantitative Data

The antioxidant capacity of this compound is influenced by its structural and electronic properties. The following table summarizes key quantitative data reported in the literature.

| Parameter | Value | Method/Conditions | Reference |

| Relative O-H Bond Dissociation Enthalpy (ΔBDE) | -9.0 kcal/mol (relative to phenol) | Photoacoustic Calorimetry | [1][2] |

| Intramolecular Hydrogen Bond Enthalpy (ΔHintra-HB) | -4.3 kcal/mol | DFT Calculations | [1] |

| EC20 (DPPH Assay) | Potent activity noted, but specific value not provided | DPPH radical scavenging | [3] |

| Stoichiometric Factor (n) | < 2 in AIBN and BPO systems | Induction period for MMA polymerization | [3] |

Note: Specific IC50 values for this compound in DPPH and ABTS assays are not consistently reported in the readily available literature. The provided data indicates its potent antioxidant activity in comparison to other methoxyphenols.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to assess the radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.

-

Reagents and Equipment:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (or other suitable solvent)

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer

-

96-well microplate (optional)

-

Micropipettes

-

-

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction: In a test tube or a well of a microplate, add a specific volume of the sample solution to a defined volume of the DPPH solution (e.g., 100 µL of sample + 100 µL of DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm). A blank containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

-

Experimental Workflow for DPPH Assay

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol (or other suitable solvent)

-

This compound

-

Positive control (e.g., Trolox)

-

UV-Vis Spectrophotometer

-

96-well microplate (optional)

-

Micropipettes

-

-

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of sample solutions: Prepare a stock solution and serial dilutions of this compound in methanol.

-

Reaction: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample + 190 µL of ABTS•+).

-

Incubation: Incubate the mixture at room temperature for a short period (typically 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

-

TEAC Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the scavenging activity of the sample to that of a standard curve of Trolox.

-

Conclusion

This compound demonstrates significant radical scavenging capabilities, primarily through the Hydrogen Atom Transfer (HAT) mechanism, facilitated by a relatively low O-H bond dissociation enthalpy. The SET-PT and SPLET mechanisms may also contribute depending on the reaction conditions. While quantitative data specifically for this compound is somewhat limited in the literature, comparative studies with other methoxyphenols consistently highlight its potent antioxidant activity. The detailed experimental protocols and visual diagrams provided in this guide offer a solid foundation for researchers to further investigate the antioxidant properties of this and other related phenolic compounds, aiding in the development of novel strategies to combat oxidative stress. Further research is warranted to obtain more precise quantitative data, such as IC50 values and reaction rate constants, and to fully elucidate the reaction products and the intricate details of the scavenging mechanisms in various biological and chemical systems.

References

An In-Depth Technical Guide to the Biological Activity of 2,4-Dimethoxyphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,4-dimethoxyphenol have emerged as a promising class of compounds with a diverse range of biological activities, making them attractive candidates for drug discovery and development. Their core structure, a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a hydroxyl group, provides a versatile scaffold for chemical modifications to modulate their therapeutic properties. This technical guide offers a comprehensive overview of the significant biological activities of this compound derivatives, including their antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are provided to support further research and development in this field.

Core Biological Activities

Antioxidant Activity

This compound derivatives are potent antioxidants, primarily due to the hydrogen-donating ability of their phenolic hydroxyl group. The methoxy groups also contribute to the antioxidant capacity by donating electrons and stabilizing the resulting phenoxyl radical.

Quantitative Data: Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC50 Value | Reference Compound | IC50 of Reference |

| 2',4'-Dihydroxy-4',6'-dimethoxy-chalcone | DPPH | 52.5 µM (for MCF-7 cells) | - | - |

| 2',4'-Dihydroxy-4',6'-dimethoxy-chalcone | DPPH | 66.4 µM (for MDA-MB-231 cells) | - | - |

| 2,2'-dihydroxy-5,5'-dimethoxybiphenol | Induction period method | ID50: 0.7 mM | Butylated hydroxytoluene (BHT) | ID50: 0.4 mM[1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][3][4][5][6][7][8]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (or Ethanol)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Test Compounds: Dissolve the this compound derivatives and the positive control in methanol to prepare stock solutions. From the stock solutions, prepare a series of dilutions.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Several derivatives of this compound have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

| Compound | Model | Dosage | % Inhibition of Edema | Reference Compound |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced rat paw edema | - | Marked inhibition | Indomethacin[9] |

| 2-tert-butyl-4-methoxyphenol (B74144) (BHA) / 2,6-di-tert-butyl-4-methylphenol (BHT) combination | LPS-stimulated RAW264.7 cells | - | Enhanced inhibition of Cox2 and Tnfa expression | -[5] |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) | Collagen antibody-induced arthritis (CAIA) mouse model | - | Potent anti-arthritic activity | -[10][11][12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[13][14][15][16][17]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (this compound derivatives)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Divide the animals into groups: a control group, a reference drug group, and test groups receiving different doses of the this compound derivatives. Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Signaling Pathway: Anti-inflammatory Action of Methoxy-Stilbene Derivatives

Caption: Methoxy-stilbene derivatives inhibit LPS-induced inflammation by suppressing MAPK and NF-κB pathways.[18][19][20]

Anticancer Activity

Certain this compound derivatives, particularly chalcones, have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value |

| 2',4'-Dihydroxy-4',6'-dimethoxy-chalcone | MCF-7 (Breast Cancer) | 52.5 µM[21] |

| 2',4'-Dihydroxy-4',6'-dimethoxy-chalcone | MDA-MB-231 (Breast Cancer) | 66.4 µM[21] |

| 4'-O-caproylated-DMC | SH-SY5Y (Neuroblastoma) | 5.20 µM[3] |

| 4'-O-methylated-DMC | SH-SY5Y (Neuroblastoma) | 7.52 µM[3] |

| 4'-O-benzylated-DMC | A-549 (Lung Cancer) | 9.99 µM[3] |

| 4'-O-benzylated-DMC | FaDu (Pharyngeal Cancer) | 13.98 µM[3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][22][23][24][25]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacteria and fungi. The presence of the phenolic hydroxyl group and the overall lipophilicity of the molecules are thought to contribute to their ability to disrupt microbial cell membranes and inhibit essential enzymes.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 4-bromo-3',4'-dimethoxychalcone | E. coli | - (Inhibition zone: 11 ± 0.3 mm) |

| 4-bromo-3',4'-dimethoxychalcone | S. typhimurium | - (Inhibition zone: 15 ± 0.7 mm) |

| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | Klebsiella sp. | < 22 |

| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | Enterobacter sp. | < 22 |

| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | B. subtilis | < 22 |

| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | P. aeruginosa | 11 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9][26][27][28][29]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds (this compound derivatives)

-

Positive control antibiotic

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Preparation of Compound Dilutions: Perform serial twofold dilutions of the test compounds and the positive control antibiotic in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Neuroprotective Activity

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their antioxidant and anti-inflammatory activities are key contributors to their neuroprotective effects, as oxidative stress and inflammation are major drivers of neuronal damage.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a common in vitro model to screen for neuroprotective compounds.[30][31][32][33][34]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

Test compounds (this compound derivatives)

-

Reagents for cell viability assay (e.g., MTT)

Procedure:

-

Cell Culture: Culture the neuronal cells in an appropriate medium.

-

Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivatives for a specific duration (e.g., 1-2 hours).

-

Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate for a defined period.

-

Assessment of Cell Viability: After the glutamate exposure, assess cell viability using a suitable method, such as the MTT assay.

-

Calculation: Calculate the percentage of neuroprotection conferred by the test compounds compared to the glutamate-only treated cells.

Logical Relationship for Neuroprotection

Caption: Neuroprotective mechanism of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available precursors such as 2,4-dimethoxyacetophenone or 2,4-dimethoxybenzaldehyde. These can be further modified through various organic reactions to introduce different functional groups and build diverse chemical libraries for biological screening.

General Synthesis Scheme for Chalcone (B49325) Derivatives A common route to synthesize chalcone derivatives involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base.

Caption: General synthesis of 2,4-dimethoxychalcone derivatives.

Conclusion

This technical guide highlights the significant and varied biological activities of this compound derivatives. The presented quantitative data, detailed experimental protocols, and pathway diagrams provide a solid foundation for researchers, scientists, and drug development professionals to explore the therapeutic potential of this versatile class of compounds. Further investigation into structure-activity relationships, optimization of lead compounds, and elucidation of their detailed mechanisms of action will be crucial in translating the promise of this compound derivatives into novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]